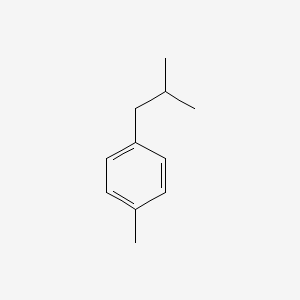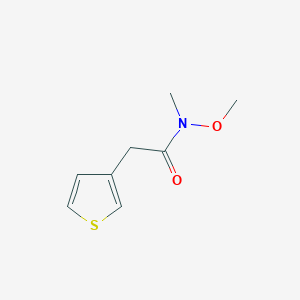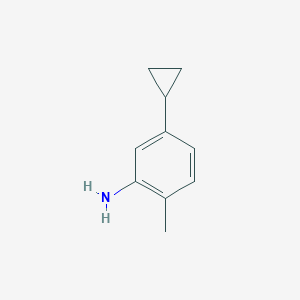
SETHOXYDIM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SETHOXYDIM is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SETHOXYDIM typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the ethoxyamino and ethylthiopropyl groups, and the formation of the dione structure. Common reagents used in these reactions may include ethylamine, thiopropyl compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions such as temperature and pressure, and the use of advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SETHOXYDIM can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially converting the dione to a diol.
Substitution: The ethoxyamino and ethylthiopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which SETHOXYDIM exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminoethylidene)-5-(2-methylthiopropyl)-cyclohexane-1,3-dione
- 2-(1-Methoxyaminobutylidene)-5-(2-ethylthiopropyl)-cyclohexane-1,3-dione
- 2-(1-Ethoxyaminobutylidene)-5-(2-methylthiopropyl)-cyclohexane-1,3-dione
Uniqueness
SETHOXYDIM is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness may confer specific advantages in its applications, such as increased reactivity or selectivity in certain reactions.
Properties
Molecular Formula |
C17H29NO3S |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3 |
InChI Key |
CSPPKDPQLUUTND-UHFFFAOYSA-N |
SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |
boiling_point |
>90 °C at pressure 3X10-5 mm Hg |
Color/Form |
Oily liquid |
density |
1.043 g/mL at 25 °C |
physical_description |
Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide. Odorless liquid; [HSDB] |
solubility |
Solubility in water, 25 mg/L at 20 °C, pH 4 In water, 4,700 mg/L at 20 °C, pH 7 Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. |
vapor_pressure |
0.00000016 [mmHg] 1.6X10-7 mm Hg at 20-25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8784321.png)



![tert-butyl 4-[(1S)-1-aminoethyl]benzoate](/img/structure/B8784343.png)



amine](/img/structure/B8784387.png)
![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
![N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B8784404.png)
